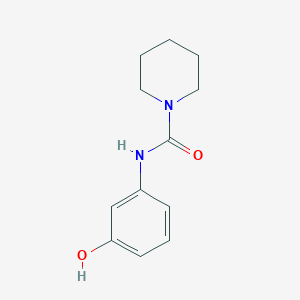
N-(3-hydroxyphenyl)piperidine-1-carboxamide
Overview
Description
N-(3-hydroxyphenyl)piperidine-1-carboxamide: is a chemical compound that features a piperidine ring substituted with a hydroxyphenyl group and a carboxamide group
Mechanism of Action
Target of Action
N-(3-hydroxyphenyl)piperidine-1-carboxamide primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that plays a crucial role in modulating neurotransmission in several pathways . It is also known to indirectly modulate the activity of dopamine, serotonin, and glutamate .
Mode of Action
The compound acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, this compound binds to the TAAR1 receptor, activating it and leading to a series of intracellular events .
Biochemical Pathways
The activation of TAAR1 by this compound can indirectly modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and behavior .
Pharmacokinetics
The compound’s molecular weight of 1281723 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The activation of TAAR1 by this compound can lead to a variety of molecular and cellular effects. For instance, it can modulate the activity of several neurotransmitters, potentially influencing mood, cognition, and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)piperidine-1-carboxamide typically involves the reaction of 3-hydroxybenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-(3-oxophenyl)piperidine-1-carboxamide.
Reduction: Formation of N-(3-hydroxyphenyl)piperidine-1-amine.
Substitution: Formation of N-(3-substituted phenyl)piperidine-1-carboxamide derivatives.
Scientific Research Applications
N-(3-hydroxyphenyl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Pharmacology: The compound is studied for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)piperidine-1-carboxamide
- N-(3-methoxyphenyl)piperidine-1-carboxamide
- N-(3-hydroxyphenyl)piperidine-1-sulfonamide
Uniqueness
N-(3-hydroxyphenyl)piperidine-1-carboxamide is unique due to the presence of both a hydroxyphenyl group and a carboxamide group, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances the compound’s ability to form hydrogen bonds, while the carboxamide group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
N-(3-hydroxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-6-4-5-10(9-11)13-12(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFZQVUNRALCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-methyl-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B3574305.png)




![7-(2,3-dimethylphenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B3574346.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B3574350.png)
![4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one](/img/structure/B3574358.png)


![5-[(4-CHLORO-2-METHYLANILINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B3574380.png)
